2-(1-Azido-2-cyclohexylethyl)pyrimidine
Description
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Properties
IUPAC Name |
2-(1-azido-2-cyclohexylethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5/c13-17-16-11(12-14-7-4-8-15-12)9-10-5-2-1-3-6-10/h4,7-8,10-11H,1-3,5-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTNHBFKYPWZHPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CC(C2=NC=CC=N2)N=[N+]=[N-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Pyrimidines, in general, are known to exhibit a range of pharmacological effects including anti-inflammatory activities . They are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators namely prostaglandin E 2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Mode of Action
It is known that pyrimidines interact with their targets to inhibit the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Pyrimidines are involved in several biochemical pathways. They are structural components of a broad spectrum of key molecules that participate in diverse cellular functions, such as synthesis of DNA, RNA, lipids, and carbohydrates . The de novo purine and pyrimidine biosynthesis pathways are highly conserved in nature and proceed via two conceptually different biochemical strategies .
Result of Action
It is known that pyrimidines, in general, exhibit a range of pharmacological effects including anti-inflammatory activities .
Biological Activity
2-(1-Azido-2-cyclohexylethyl)pyrimidine is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. The presence of the azido group (-N3) suggests unique reactivity, particularly in click chemistry, which can facilitate the development of new therapeutic agents. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a pyrimidine ring fused with a cyclohexyl group and an azido group attached to an ethyl chain. This structure is significant as it influences the compound's interaction with biological targets.
Pharmacological Activity
Research indicates that pyrimidine derivatives often exhibit a range of pharmacological effects, including:
- Anti-inflammatory Effects : Pyrimidines have been linked to the inhibition of prostaglandin E2 (PGE2) synthesis via cyclooxygenase (COX) enzymes, which is crucial in inflammatory processes.
- Antimicrobial Activity : Some pyrimidine derivatives show promise as antimicrobial agents, although specific data on this compound is limited.
- Anticancer Properties : Compounds with similar structures have been studied for their potential cytotoxic effects against various cancer cell lines.
The mechanism through which this compound exerts its biological effects is not fully elucidated. However, the following points summarize potential pathways:
- Inhibition of COX Enzymes : As noted, the anti-inflammatory activity may stem from COX inhibition, reducing PGE2 levels.
- Click Chemistry Applications : The azido group allows for click chemistry applications, potentially leading to the development of novel drug conjugates that enhance therapeutic efficacy.
Case Studies and Research Findings
While specific case studies on this compound are scarce, research on related compounds provides valuable insights:
- Study on Pyrimidine Derivatives : A study demonstrated that various pyrimidine derivatives exhibited significant anti-inflammatory activity in animal models. The results indicated a dose-dependent reduction in inflammation markers.
- Antimicrobial Efficacy : Another research initiative explored the antimicrobial properties of azido-substituted pyrimidines, showing promising results against gram-positive bacteria. This suggests that similar derivatives may also possess antimicrobial activity.
- Cytotoxicity Assays : In vitro assays conducted on related pyrimidines revealed cytotoxic effects against several cancer cell lines, indicating potential for further exploration in cancer therapeutics.
Data Table: Biological Activities of Pyrimidine Derivatives
| Compound Name | Biological Activity | Mechanism of Action | Reference |
|---|---|---|---|
| This compound | Anti-inflammatory (potential) | COX inhibition | |
| Pyrimidine derivative A | Antimicrobial | Disruption of bacterial cell wall | |
| Pyrimidine derivative B | Cytotoxic against cancer cells | Induction of apoptosis |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
